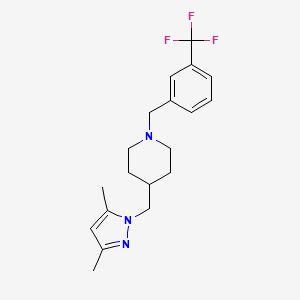

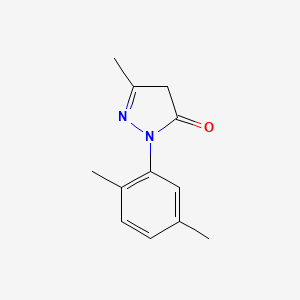

![molecular formula C22H17NO3S B2884694 N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 881552-16-5](/img/structure/B2884694.png)

N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide, also known as MTC, is a synthetic compound that belongs to the class of chromenone derivatives. It has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology.

Applications De Recherche Scientifique

1. Medicinal Chemistry and Drug Development

Specific Scientific Field:

Medicinal chemistry and drug discovery.

Summary of Application:

Thiophene derivatives, including N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide , have been investigated for their pharmacological properties. These compounds exhibit potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. For instance, suprofen (a 2-substituted thiophene) is a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituted thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Experimental Procedures:

The synthesis of thiophene derivatives involves various methods, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions. These reactions lead to the formation of aminothiophenes and other functionalized thiophene derivatives. Researchers typically employ sulfur-containing reagents and α-methylene carbonyl compounds to construct the thiophene ring system .

Results and Outcomes:

Researchers have successfully synthesized various thiophene derivatives, including the compound of interest. The biological evaluation of these derivatives involves in vitro and in vivo studies to assess their pharmacological activities. Quantitative data on potency, selectivity, and toxicity are crucial for drug development. Further studies may explore structure-activity relationships (SAR) and optimize the compound for specific therapeutic targets .

2. Organic Electronics and Semiconductors

Specific Scientific Field:

Materials science and organic electronics.

Summary of Application:

Thiophene derivatives play a vital role in the development of organic semiconductors. These compounds exhibit favorable electronic properties, making them suitable for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Researchers modify the thiophene backbone to enhance charge transport, stability, and optoelectronic performance .

Experimental Procedures:

Researchers synthesize functionalized thiophenes with specific substituents to tailor their electronic properties. Techniques such as intramolecular transannulation and multicomponent reactions allow the construction of n-fused thiophenes. Thin films of these derivatives are deposited on substrates to fabricate OFETs and OLEDs .

Results and Outcomes:

Thiophene-based organic semiconductors exhibit promising charge carrier mobility, low operating voltages, and efficient light emission. Researchers characterize these materials using techniques like X-ray diffraction, cyclic voltammetry, and photoluminescence spectroscopy. Optimizing molecular design and film processing leads to improved device performance .

These are just two of the six unique applications of N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide . If you’d like to explore other applications or need further details, feel free to ask

Propriétés

IUPAC Name |

N-[8-methyl-3-(3-methylphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S/c1-13-6-3-8-15(12-13)18-19(24)16-9-4-7-14(2)20(16)26-22(18)23-21(25)17-10-5-11-27-17/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUHBGQGJKNNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(OC3=C(C=CC=C3C2=O)C)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)